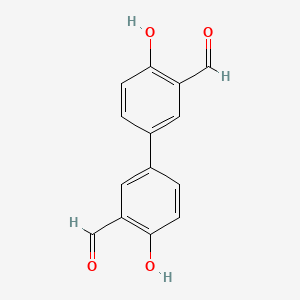
t-Boc-N-Amido-PEG4-Tos
Vue d'ensemble
Description
t-Boc-N-Amido-PEG4-Tos is a linker that contains a tosyl group and a Boc-amine group . The hydrophilic PEG spacer in the structure increases the solubility of a compound in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of t-Boc-N-Amido-PEG4-Tos can react with primary amine groups in the presence of activators (e.g., EDC, HATU) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG4-Tos is C20H33NO8S . It contains a total of 63 bonds, including 30 non-H bonds, 9 multiple bonds, 16 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 3 ethers (aliphatic), and 1 sulfonate (thio-/dithio-) .
Chemical Reactions Analysis
The terminal carboxylic acid of t-Boc-N-Amido-PEG4-Tos can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Physical And Chemical Properties Analysis
t-Boc-N-Amido-PEG4-Tos has a molecular weight of 447.5 . It is a PEG derivative containing a terminal carboxylic acid and Boc-protected amino group . The hydrophilic PEG spacer increases its solubility in aqueous media .
Applications De Recherche Scientifique
Amide N-C Cross-Coupling Reactions
Research demonstrates the utility of N-acyl-tert-butyl-carbamates (Boc) and N-acyl-tosylamides (Ts), including compounds like t-Boc-N-Amido-PEG4-Tos, in amide bond N-C cross-coupling reactions with organometallic reagents. These compounds are intrinsically twisted around the N-C(O) axis, which is crucial for the design of new amide cross-coupling reactions with N-C(O) amide bond cleavage as a key step (Szostak et al., 2016).
Water-Soluble Nanoparticle Synthesis
t-Boc-N-Amido-PEG4-Tos is relevant in the synthesis of water-soluble nanoparticles. One study reports the use of trifluoroethylester-PEG-thiol ligand to create water-soluble, chemically functional nanoparticles. These nanoparticles demonstrate the potential for versatile applications in scientific research, including biotin and fluorescamine attachment (Latham & Williams, 2006).
Gene Delivery Vectors
In the field of gene therapy, PEGylated bioreducible poly(amido amine)s synthesized with Boc-PEG compounds have been evaluated as gene delivery vectors. These vectors, characterized by their low cytotoxicity and stable nano-scaled PEGylated polyplexes, are significant in the context of serum-resistant gene delivery (Lin & Engbersen, 2011).
Antifouling and Antibacterial Applications
t-Boc-N-Amido-PEG4-Tos is instrumental in creating antifouling and antibacterial surfaces. Studies have shown that different forms of modified PEG can be efficiently tethered to surfaces like Nylon 6 for biomedical applications, reducing bacterial adhesion and enhancing cytocompatibility (Swar et al., 2020).
Dendrimer Functionalization
Functionalization of dendrimers with ethylene glycol chains (PEG) using compounds like t-Boc-N-Amido-PEG4-Tos offers significant advances in biomaterials, particularly for biological applications. The strain-promoted alkyne azide cycloaddition (SPAAC) strategy for dendrimer functionalization showcases the relevance of these compounds in creating biocompatible and functional materials (Ornelas et al., 2010).
Mécanisme D'action
Target of Action
t-Boc-N-Amido-PEG4-Tos is a PEG linker . The primary targets of this compound are molecules that contain thiol and amino groups . These groups can easily replace the tosyl group in the compound through a nucleophilic substitution .
Mode of Action
The compound contains a tosyl group and a Boc-amine group . The tosyl group in the compound can be easily replaced by thiol and amino groups through a nucleophilic substitution . This allows the compound to bind to its targets and exert its effects.
Biochemical Pathways
It’s known that the compound can be used in the synthesis of a series of protacs , which are molecules that can degrade specific proteins within cells. This suggests that the compound may play a role in protein degradation pathways.
Pharmacokinetics
The compound contains a hydrophilic peg spacer, which can increase the solubility of a compound in aqueous media . This property could potentially enhance the bioavailability of the compound.
Result of Action
Given its role as a peg linker and its potential use in the synthesis of protacs , it can be inferred that the compound may facilitate the degradation of specific proteins within cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the hydrophilic PEG spacer in the compound can enhance its solubility in aqueous media , which could potentially influence its action and efficacy in different biological environments
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO8S/c1-17-5-7-18(8-6-17)30(23,24)28-16-15-27-14-13-26-12-11-25-10-9-21-19(22)29-20(2,3)4/h5-8H,9-16H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLAEQSWDZYPBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701128434 | |
| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1246999-33-6 | |
| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246999-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 13-[[(4-methylphenyl)sulfonyl]oxy]-5,8,11-trioxa-2-azatridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701128434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




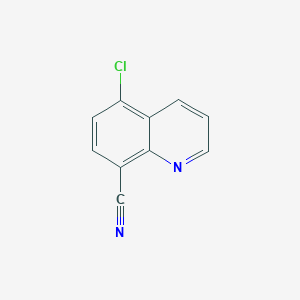
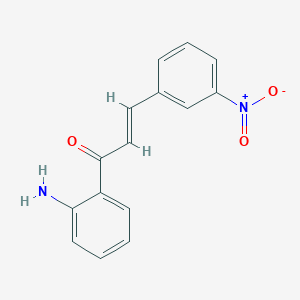
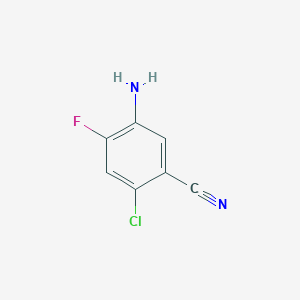
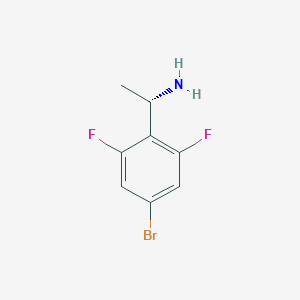



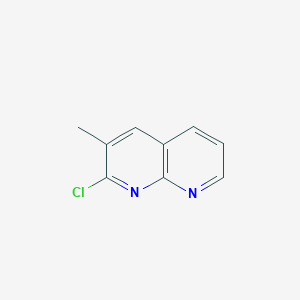
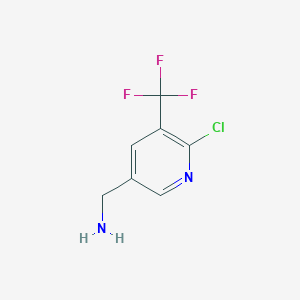
![4-Fluorobenzo[d]thiazole](/img/structure/B3177024.png)

